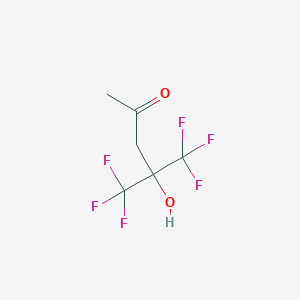

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one

Descripción general

Descripción

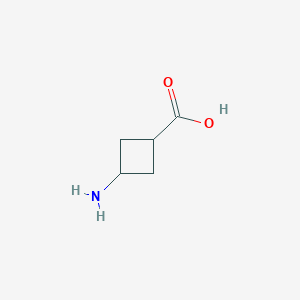

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one is a chemical compound with the molecular formula C6H4F6O . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one is characterized by the presence of a trifluoromethyl group and a hydroxy group attached to a pentanone backbone . The InChI code for this compound is 1S/C9H11F3N2O2/c1-6(15)5-8(16,9(10,11)12)7-13-3-4-14(7)2/h3-4,16H,5H2,1-2H3 .Physical And Chemical Properties Analysis

5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one has a molecular weight of 236.19 . It is a powder at room temperature . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 291.0±40.0 °C at 760 mmHg, and a flash point of 129.8±27.3 °C .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Resins

This compound is utilized in the synthesis of fluorinated resins, which are crucial for semiconductor resist layers . These resins are designed to withstand harsh chemical environments and high temperatures, making them ideal for the intricate processes of semiconductor fabrication.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound can be used to introduce fluorinated groups into molecules, which can significantly alter their chemical and physical properties, such as increased stability and altered reactivity .

Pharmaceutical Research

In pharmaceutical research, the trifluoromethyl group is often incorporated into drug molecules to improve their metabolic stability and to increase their lipophilicity, which can enhance cell membrane penetration and bioavailability .

Material Science

The compound’s unique structure makes it a candidate for developing advanced materials with specific properties, such as hydrophobicity, durability, and resistance to degradation under UV light and extreme temperatures .

Polymer Chemistry

It serves as a monomer for creating polymers with specific fluorinated side chains. These polymers can exhibit unique properties like reduced surface energy, which is beneficial for non-stick coatings .

Agricultural Chemistry

Fluorinated compounds are explored for their potential use in agricultural chemistry, particularly in the development of pesticides and herbicides where increased efficacy and reduced environmental impact are desired .

Catalysis

The compound can act as a ligand or a catalyst in various chemical reactions, where the introduction of fluorine atoms can lead to increased catalytic activity or selectivity .

Environmental Science

Research into the environmental impact of fluorinated compounds, including this one, is vital. It helps in understanding their persistence, bioaccumulation, and potential effects on ecosystems .

Propiedades

IUPAC Name |

5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O2/c1-3(13)2-4(14,5(7,8)9)6(10,11)12/h14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQOFPBLAZEPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one contribute to the synthesis of metal complexes, and what is the significance of these complexes?

A1: 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one serves as a crucial building block for creating a new chiral Binap-based fluorinated dialcohol proteo-ligand, {ONNO}H2. This ligand plays a vital role in forming metal complexes with aluminum, indium, and yttrium-lithium mixtures. []

Q2: What influence does the chirality of the proteo-ligand derived from 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one have on the lactide polymerization process?

A2: The chirality of the proteo-ligand, determined by the use of either (R)- or (rac)-1,1′-binaphthyl-2,2′-diamine during its synthesis, directly impacts the stereochemistry of the resulting polylactide. [] When the enantiomerically pure (R)-{ONNO}H2 ligand is employed in the formation of the yttrium-lithium complex, it enables the heteroselective ROP of racemic lactide, yielding polymers with a high degree of isotacticity (Pr up to 0.99). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)

![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)

![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)